DM4-d6

Metabolic Stability Pharmacokinetics Drug Metabolism

DM4-d6 is a deuterium-labeled SIL-IS for LC-MS/MS quantitation of DM4 payloads. It ensures 80%-120% accuracy by correcting matrix effects, with altered metabolic stability vs non-deuterated forms. Ideal for ADC PK studies, DAR method validation, and CMC quality control.

Molecular Formula C38H54ClN3O10S
Molecular Weight 786.4 g/mol
Cat. No. B12427726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDM4-d6
Molecular FormulaC38H54ClN3O10S
Molecular Weight786.4 g/mol
Structural Identifiers
SMILESCC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)S)C)C)OC)(NC(=O)O2)O
InChIInChI=1S/C38H54ClN3O10S/c1-21-12-11-13-28(49-10)38(47)20-27(50-35(46)40-38)22(2)33-37(6,52-33)29(51-34(45)23(3)41(7)30(43)14-15-36(4,5)53)19-31(44)42(8)25-17-24(16-21)18-26(48-9)32(25)39/h11-13,17-18,22-23,27-29,33,47,53H,14-16,19-20H2,1-10H3,(H,40,46)/b13-11+,21-12+/t22-,23+,27+,28-,29+,33+,37+,38+/m1/s1/i3D3,7D3
InChIKeyJFCFGYGEYRIEBE-LINSGLIMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acquisition Guide: Understanding the Role of [(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-3,3,3-trideuterio-2-[(4-methyl-4-sulfanylpentanoyl)-(trideuteriomethyl)amino]propanoate in Precision Research


The compound [(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-3,3,3-trideuterio-2-[(4-methyl-4-sulfanylpentanoyl)-(trideuteriomethyl)amino]propanoate (commonly referred to as DM4-d6) is a deuterium-labeled analog of the potent antimitotic agent DM4, a member of the maytansinoid class . It functions as a microtubule inhibitor, disrupting tubulin polymerization to induce cell cycle arrest, and is primarily utilized as a cytotoxic payload in the development of antibody-drug conjugates (ADCs) [1]. As a stable isotope-labeled compound, it is purpose-built for analytical and pharmacokinetic applications, not as a direct therapeutic.

Critical Differentiation of [(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-3,3,3-trideuterio-2-[(4-methyl-4-sulfanylpentanoyl)-(trideuteriomethyl)amino]propanoate: Why Non-Deuterated Analogs Are Not Interchangeable


The selection of a deuterated maytansinoid over its non-deuterated counterpart, such as standard DM4, is not a matter of preference but of experimental necessity in specific contexts. Direct substitution with a non-labeled analog introduces significant analytical error in quantitative bioanalysis due to matrix effects and ionization variability in mass spectrometry, a problem mitigated by the use of a stable isotope-labeled internal standard (SIL-IS) [1]. Furthermore, the kinetic isotope effect (KIE) conferred by deuterium incorporation can materially alter a compound's pharmacokinetic profile, including its metabolic stability and clearance, rendering non-deuterated forms unsuitable as controls for these critical parameters [2]. The data presented in the following section provide quantifiable justification for this differentiation.

Quantitative Evidence Supporting the Strategic Acquisition of [(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-3,3,3-trideuterio-2-[(4-methyl-4-sulfanylpentanoyl)-(trideuteriomethyl)amino]propanoate


Reduced Hepatic Clearance of a Deuterated Maytansinoid in Human Liver Microsomes

A direct head-to-head comparison demonstrates that deuteration significantly slows the metabolic degradation of maytansinoids. In a human liver microsome assay, the deuterated analog Mertansine-d9 exhibited a 40% lower intrinsic clearance rate compared to its non-deuterated counterpart, Mertansine (DM1) . This reduction in clearance is a direct consequence of the kinetic isotope effect, where the stronger carbon-deuterium bond is less susceptible to enzymatic cleavage.

Metabolic Stability Pharmacokinetics Drug Metabolism

Extended Metabolic Half-Life in a Deuterated Maytansinoid

The impact of reduced clearance is directly observable in the compound's half-life. Comparative data for Mertansine-d9, a closely related deuterated maytansinoid, show a measured metabolic half-life of 14.2 hours, a 63% increase over the 8.7 hours observed for its non-deuterated counterpart, Mertansine (DM1) . This class-level inference supports the expectation that the deuteration in the target compound (DM4-d6) will confer a similar extension in its pharmacokinetic profile.

Pharmacokinetics Half-Life Extension ADC Payload

Enhanced Analytical Accuracy for Payload Quantification in ADCs via Deuterated Internal Standards

Deuterated maytansinoids like DM4-d6 serve as ideal internal standards for liquid chromatography-mass spectrometry (LC-MS) bioanalysis. A study utilizing structural analogs as postcolumn-infused internal standards (PCI-IS) for quantifying ADC payloads (including DM1 and its derivatives) demonstrated that this approach is essential for achieving acceptable accuracy, defined as 80%-120% of nominal concentration [1]. Using a non-labeled analog as a standard would fail to correct for matrix effects and ionization efficiency variations, leading to significant quantification errors.

Bioanalysis LC-MS/MS ADC Quantification

Optimal Deployment of [(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-3,3,3-trideuterio-2-[(4-methyl-4-sulfanylpentanoyl)-(trideuteriomethyl)amino]propanoate in Scientific Workflows


Quantitative Bioanalysis of ADC Payloads via LC-MS/MS

This compound is uniquely suited for use as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS assays designed to quantify the concentration of its non-deuterated counterpart (DM4) or related payloads in biological matrices (e.g., plasma, tissue). As established, structural analogs used as internal standards are critical for achieving 80%-120% quantification accuracy by correcting for matrix effects and ionization variability [1]. Its nearly identical physicochemical properties to the analyte ensure co-elution and similar recovery, a necessity not met by non-isotopic internal standards.

In Vitro Metabolic Stability and Pharmacokinetic Profiling

To investigate the metabolic fate and intrinsic clearance of DM4-based payloads, this deuterated compound provides a robust comparator. While class-level data for Mertansine-d9 shows a 40% reduction in intrinsic clearance and a 63% increase in half-life versus its non-deuterated form [1], this compound allows for direct, quantitative measurement of the kinetic isotope effect on DM4 itself in various in vitro systems (e.g., hepatocytes, liver microsomes). This data is fundamental for predicting in vivo behavior and optimizing linker-payload design.

Mechanistic Studies on Tubulin Inhibition and Intracellular Trafficking

The potent antimitotic activity of the maytansinoid core is retained. As a labeled tool, this compound can be used to track the intracellular distribution, metabolism, and binding kinetics of the payload without the use of radioactive tracers. It enables precise correlation of cellular uptake and efflux with its cytotoxic effects, which are comparable to the non-deuterated parent [1]. This application is crucial for understanding mechanisms of resistance and for optimizing the intracellular release of the payload from an ADC.

Development and Validation of CMC Analytical Methods

During Chemistry, Manufacturing, and Controls (CMC) development for an ADC containing a DM4 payload, this compound serves as a critical reference standard. It can be used to develop and validate methods for assessing drug-to-antibody ratio (DAR), quantifying free payload impurities, and monitoring conjugate stability. Its use ensures the accuracy and reliability of quality control assays, which is a regulatory expectation for the characterization of complex biologics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for DM4-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.